(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide
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Overview
Description
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide is an organic compound characterized by its unique structural features, including imine groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide typically involves the condensation of appropriate amines and aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine bonds. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
(2E)-(Naphthalen-2-yl)iminomethylphenol: Similar in having an imine group and aromatic ring.
(2E)-2-[Methyl(oxido)imino]-1(2H)-acenaphthylenone: Shares the imine functionality.
(S)-2-aminobutanamide hydrochloride: Contains an amide group and is structurally related.
Properties
CAS No. |
106055-66-7 |
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Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-methylimino-N-phenyl-2-propan-2-yliminobutanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(2)16-13(11(3)15-4)14(18)17-12-8-6-5-7-9-12/h5-10H,1-4H3,(H,17,18) |
InChI Key |
JANSADLLPKCDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(C(=NC)C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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